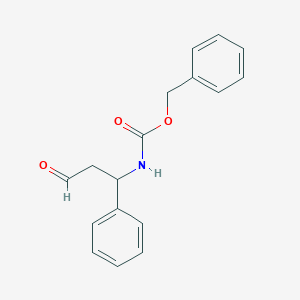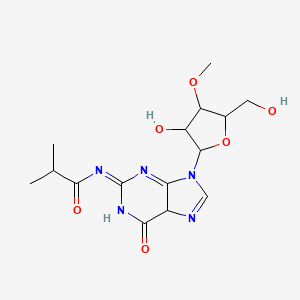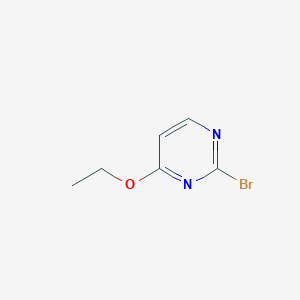
5-Methyldihydrofolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyldihydrofolic acid is a member of the class of dihydrofolic acids that carries a methyl substituent at position 5. It is a derivative of tetrahydrofolate and plays a crucial role in various biochemical processes, including the recycling of homocysteine back to methionine. This compound is significant in the fields of chemistry, biology, and medicine due to its involvement in essential metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyldihydrofolic acid typically involves the reduction of 5,10-methylenetetrahydrofolate by methylenetetrahydrofolate reductase. This enzymatic reaction is crucial for the production of this compound from its precursor .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced chromatographic techniques for purification. Liquid chromatographic/fluorescence detection (LC/FLD) is commonly employed to verify the presence and purity of the compound in nutritional products .
Chemical Reactions Analysis
Types of Reactions
5-Methyldihydrofolic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form.
Reduction: The compound can be reduced back to its tetrahydrofolate form.
Substitution: Substitution reactions can occur at the methyl group or other reactive sites on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of tetrahydrofolate and other folate-related compounds .
Scientific Research Applications
5-Methyldihydrofolic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is involved in the study of metabolic pathways and enzyme functions.
Medicine: It is used in the development of nutritional supplements and therapeutic agents for conditions like cardiovascular diseases and neural tube defects.
Industry: This compound is used in the fortification of nutritional products and as a quality control standard in the food industry .
Mechanism of Action
The mechanism of action of 5-Methyldihydrofolic acid involves its role as a cofactor and substrate in the regeneration of methionine from homocysteineThe compound’s molecular targets include various enzymes involved in folate metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Methyltetrahydrofolic acid: A closely related compound that also plays a role in folate metabolism.
Tetrahydrofolic acid: The parent compound from which 5-Methyldihydrofolic acid is derived.
Folic acid: A synthetic form of folate used in dietary supplements and food fortification
Uniqueness
This compound is unique due to its specific methylation at position 5, which distinguishes it from other folate derivatives. This methylation is crucial for its role in the recycling of homocysteine to methionine, a process essential for maintaining proper metabolic function .
Properties
Molecular Formula |
C20H23N7O6 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-[[4-[(2-amino-5-methyl-4-oxo-3,8-dihydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,9,13,22H,6-8H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31) |
InChI Key |
VWNDXSYYCICZGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{[2-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)propyl]selanyl}acetamido)ethane-1-sulfonic acid](/img/structure/B12294246.png)
![2-[6-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12294250.png)
![6-[1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12294256.png)
![2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12294269.png)
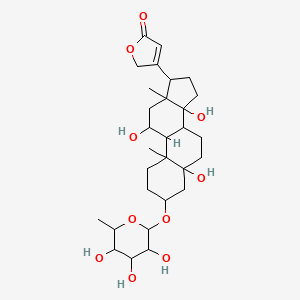
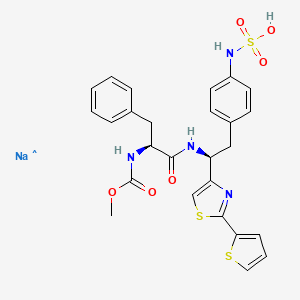

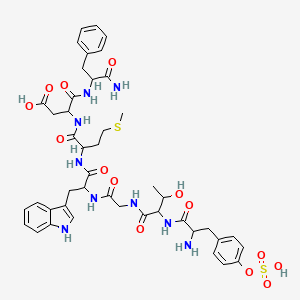
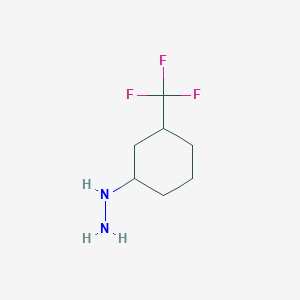
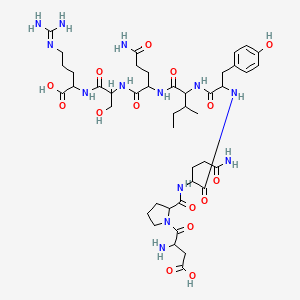
![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)
